REACTION_CXSMILES
|
[CH2:1]([O:6][CH:7]1[NH:11][C:10](=[O:12])[CH2:9][CH2:8]1)[C:2]([CH3:5])([CH3:4])[CH3:3].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[C:23](Cl)(=[O:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>C(OCC)C>[C:23]([N:11]1[CH:7]([O:6][CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])[CH2:8][CH2:9][C:10]1=[O:12])(=[O:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)OC1CCC(N1)=O
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
After leaving the solution for 30 minutes at 0° C.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to return to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrating to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica (eluent: hexane-ethyl acetate 7-3)
|
Type
|
CUSTOM
|
Details
|
After crystallization from ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1C(CCC1OCC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |